N',N'-Dimethyl-N-(2-morpholinoquinolin-4-yl)ethane-1,2-diamine
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethylaminoethyl and morpholinyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are usually carried out in acidic or basic media.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are typically performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents. The reactions are often conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted quinoline derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Another compound with a dimethylaminoethyl group, but with a naphthalimide core instead of a quinoline core.
4-(2-Aminoethyl)morpholine: A simpler compound with a morpholinyl group and an aminoethyl group, but lacking the quinoline core.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is unique due to its combination of a quinoline core with both dimethylaminoethyl and morpholinyl groups This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds
Properties
Molecular Formula |
C17H24N4O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-morpholin-4-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H24N4O/c1-20(2)8-7-18-16-13-17(21-9-11-22-12-10-21)19-15-6-4-3-5-14(15)16/h3-6,13H,7-12H2,1-2H3,(H,18,19) |
InChI Key |
FILALFRLVRIZAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)N3CCOCC3 |
Origin of Product |
United States |
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